molecular formula C21H23N3O5S2 B2949426 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 921541-92-6

4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2949426
CAS No.: 921541-92-6
M. Wt: 461.55
InChI Key: NIZUGFPCLWVOKF-UHFFFAOYSA-N
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Description

4-Butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methanesulfonyl group and a para-substituted phenyl ring bearing a butoxy chain.

Properties

IUPAC Name

4-butoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-3-4-15-29-18-9-11-19(12-10-18)31(27,28)24-17-7-5-16(6-8-17)20-13-14-21(23-22-20)30(2,25)26/h5-14,24H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZUGFPCLWVOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a sulfoxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This can block the enzyme’s active site and prevent it from catalyzing its normal reaction .

Comparison with Similar Compounds

Pyridazine Ring Modifications

  • 4-Butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) :

    • Structure : Morpholine replaces the methanesulfonyl group on the pyridazine ring.
    • Molecular Weight : 476.57 g/mol (C₂₄H₂₈N₄O₄S).
    • Impact : Morpholine’s electron-donating nature may reduce target-binding efficiency compared to the methanesulfonyl group, which is strongly electron-withdrawing. This substitution likely alters solubility and metabolic stability .
  • 4-Butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0710): Structure: 4-Methylpiperidine substituent on pyridazine. Molecular Weight: 452.57 g/mol (C₂₄H₂₈N₄O₃S).

Alkoxy Chain Variations

  • 4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide (BF01001): Structure: Ethoxy chain instead of butoxy. Molecular Weight: 433.5 g/mol (C₁₉H₁₉N₃O₅S₂).
  • 4-Methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide :

    • Structure : Methoxy groups on both benzene and pyridazine rings.
    • Impact : Methoxy’s electron-donating effects may weaken enzyme inhibition compared to methanesulfonyl, as seen in COX-2 inhibitors where electron-withdrawing groups enhance activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
Target Compound ~477 (estimated) Butoxy, Methanesulfonyl Moderate lipophilicity
G620-0599 (morpholine analog) 476.57 Butoxy, Morpholine Higher aqueous solubility
BF01001 (ethoxy analog) 433.50 Ethoxy, Methanesulfonyl Lower lipophilicity
G620-0710 (piperidine analog) 452.57 Butoxy, 4-Methylpiperidine Enhanced membrane permeability

Biological Activity

4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H22N4O4S
  • Molecular Weight : 382.45 g/mol

Sulfonamides, including this compound, typically act as inhibitors of carbonic anhydrases, which are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of these enzymes can lead to various physiological effects, making them targets for therapeutic interventions in conditions such as glaucoma, edema, and certain types of cancer.

Inhibition of Carbonic Anhydrases

Research has shown that compounds similar to this compound exhibit varying degrees of inhibition against different isoforms of carbonic anhydrases (CAs). For instance:

  • hCA II : Medium potency inhibitor with KIs ranging from 54 to 75 nM.
  • hCA VA/VB : Strong inhibitors with KIs around 8.3 to 8.6 nM.
  • hCA IX and XII : Weaker inhibitors with KIs between 136 and 212 nM .

These findings suggest a selective inhibition profile that could be exploited for therapeutic purposes.

Study on Structural Activity Relationship (SAR)

A study focused on the structural characteristics influencing the biological activity of sulfonamides revealed that:

  • The orientation of the phenyl tail significantly affects binding affinity and selectivity for different CA isoforms.
  • Flexible linkers and polar groups enhance the potency of these compounds .

Comparative Analysis

A comparative analysis of various sulfonamide derivatives indicated that modifications in the substituents on the benzene ring can lead to substantial differences in inhibitory activity. For instance, variations in the alkyl chain length or functional groups attached to the sulfonamide moiety can modulate its interaction with the active site of CAs.

Compound NameKIs (nM)Target CA Isoform
This compoundTBDTBD
4ITP54-75hCA II
Compound A8.3-8.6hCA VA/VB
Compound B136-212hCA IX/XII

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